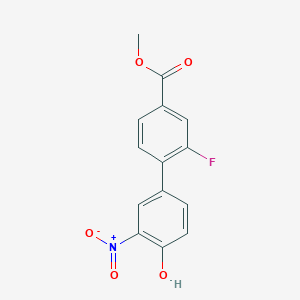![molecular formula C15H12FNO5 B6383019 4-[4-(Ethoxycarbonyl)-3-fluorophenyl]-2-nitrophenol, 95% CAS No. 1261970-37-9](/img/structure/B6383019.png)
4-[4-(Ethoxycarbonyl)-3-fluorophenyl]-2-nitrophenol, 95%
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
4-[4-(Ethoxycarbonyl)-3-fluorophenyl]-2-nitrophenol, 95% (4-ECFNP) is an organic compound that, due to its unique structure, has a variety of potential applications in the scientific research field. 4-ECFNP is a nitrophenol compound that contains an ethoxycarbonyl group, a fluorine atom, and two nitro groups. This compound has been studied for its potential as a reagent, an inhibitor, and a catalyst in various scientific research fields, including organic synthesis, biochemistry, and pharmaceuticals.
科学的研究の応用
4-[4-(Ethoxycarbonyl)-3-fluorophenyl]-2-nitrophenol, 95% has been studied for its potential as a reagent, an inhibitor, and a catalyst in various scientific research fields. In organic synthesis, 4-[4-(Ethoxycarbonyl)-3-fluorophenyl]-2-nitrophenol, 95% has been used as a reagent in the synthesis of 4-nitrophenol derivatives. In biochemistry, 4-[4-(Ethoxycarbonyl)-3-fluorophenyl]-2-nitrophenol, 95% has been used as an inhibitor in the inhibition of enzymes that metabolize drugs. In pharmaceuticals, 4-[4-(Ethoxycarbonyl)-3-fluorophenyl]-2-nitrophenol, 95% has been used as a catalyst in the synthesis of pharmaceutical compounds.
作用機序
4-[4-(Ethoxycarbonyl)-3-fluorophenyl]-2-nitrophenol, 95% acts as an inhibitor by binding to the active site of enzymes and preventing them from catalyzing reactions. This inhibition is reversible and can be overcome by increasing the concentration of the enzyme or by increasing the concentration of the substrate.
Biochemical and Physiological Effects
4-[4-(Ethoxycarbonyl)-3-fluorophenyl]-2-nitrophenol, 95% has been studied for its potential effects on biochemical and physiological processes. In particular, 4-[4-(Ethoxycarbonyl)-3-fluorophenyl]-2-nitrophenol, 95% has been studied for its potential to inhibit the metabolism of drugs by enzymes. In addition, 4-[4-(Ethoxycarbonyl)-3-fluorophenyl]-2-nitrophenol, 95% has been studied for its potential to inhibit the activity of other enzymes, such as proteases, which are involved in the breakdown of proteins.
実験室実験の利点と制限
The advantages of using 4-[4-(Ethoxycarbonyl)-3-fluorophenyl]-2-nitrophenol, 95% in laboratory experiments include its low cost, its availability in high purity, and its stability in aqueous solutions. The main limitation of using 4-[4-(Ethoxycarbonyl)-3-fluorophenyl]-2-nitrophenol, 95% in laboratory experiments is its potential to inhibit the activity of enzymes, which can lead to inaccurate results.
将来の方向性
Future research on 4-[4-(Ethoxycarbonyl)-3-fluorophenyl]-2-nitrophenol, 95% could focus on its potential applications in other fields, such as biochemistry, pharmaceuticals, and organic synthesis. Additionally, future research could focus on optimizing the synthesis of 4-[4-(Ethoxycarbonyl)-3-fluorophenyl]-2-nitrophenol, 95% and developing new methods for its use in laboratory experiments. Further research could also focus on understanding the mechanism of action of 4-[4-(Ethoxycarbonyl)-3-fluorophenyl]-2-nitrophenol, 95% and its potential effects on biochemical and physiological processes. Finally, future research could focus on developing new methods for the detection and quantification of 4-[4-(Ethoxycarbonyl)-3-fluorophenyl]-2-nitrophenol, 95% in biological samples.
合成法
4-[4-(Ethoxycarbonyl)-3-fluorophenyl]-2-nitrophenol, 95% can be synthesized in a two-step procedure. The first step involves the reaction of 4-fluorophenol with ethyl chloroformate in the presence of a base, such as potassium carbonate. This reaction produces 4-fluoro-2-chloroethoxycarbonylphenol. The second step involves the reaction of 4-fluoro-2-chloroethoxycarbonylphenol with nitric acid, which produces 4-[4-(Ethoxycarbonyl)-3-fluorophenyl]-2-nitrophenol, 95%.
特性
IUPAC Name |
ethyl 2-fluoro-4-(4-hydroxy-3-nitrophenyl)benzoate |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H12FNO5/c1-2-22-15(19)11-5-3-9(7-12(11)16)10-4-6-14(18)13(8-10)17(20)21/h3-8,18H,2H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FXCZLGZTYPAHFQ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=C(C=C(C=C1)C2=CC(=C(C=C2)O)[N+](=O)[O-])F |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H12FNO5 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30686331 |
Source


|
| Record name | Ethyl 3-fluoro-4'-hydroxy-3'-nitro[1,1'-biphenyl]-4-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30686331 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
305.26 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
1261970-37-9 |
Source


|
| Record name | Ethyl 3-fluoro-4'-hydroxy-3'-nitro[1,1'-biphenyl]-4-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30686331 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![4-[3-(N-Ethylaminocarbonyl)phenyl]-2-nitrophenol, 95%](/img/structure/B6382938.png)











![4-[4-(Ethylcarbamoyl)-3-fluorophenyl]-2-nitrophenol, 95%](/img/structure/B6383045.png)